molecular formula C8H12N2O2 B1417882 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1170110-01-6

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B1417882
CAS No.: 1170110-01-6
M. Wt: 168.19 g/mol
InChI Key: NWIWGGCNGWUUQU-UHFFFAOYSA-N
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Description

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1170110-01-6) is a valuable spirocyclic building block in organic synthesis, primarily employed as a key intermediate in the development of novel active compounds . Its unique spirocyclic hydantoin structure makes it a versatile scaffold for constructing complex molecules with potential therapeutic applications. This compound is particularly significant in neurological disorder research, where its structure can enhance binding affinity to specific biological receptors . Furthermore, its utility extends to the creation of agrochemicals, contributing to the effectiveness of products like pesticides and herbicides . The compound is characterized by a molecular formula of C 8 H 12 N 2 O 2 and a molecular weight of 168.19 g/mol . For laboratory safety and to maintain product integrity, it is recommended to store the material sealed in a dry environment at 2-8°C, protected from light . This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic human use .

Properties

IUPAC Name

1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10-7(12)9-6(11)8(10)4-2-3-5-8/h2-5H2,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIWGGCNGWUUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=O)C12CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170110-01-6
Record name 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
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Preparation Methods

Spectroscopic Analysis

Spectroscopic methods such as FTIR, 1H NMR, and 13C NMR are essential for characterizing the structure and purity of synthesized compounds. These techniques provide detailed information about the molecular structure and functional groups present.

Chemical Reactions Analysis

Core Reactivity of the Hydantoin Framework

The 2,4-dione groups in the hydantoin ring enable nucleophilic reactions at the carbonyl carbons. Key reaction types include:

Ring-Opening Reactions

  • Hydrolysis : Under acidic or basic conditions, the hydantoin ring may undergo hydrolysis to form α-amino acids or urea derivatives. For example, hydrolysis of analogous spirohydantoins produces substituted glycine derivatives .

  • Ammonolysis : Reaction with ammonia or amines could yield spirocyclic urea analogs, though direct data for the methylated derivative is limited .

Electrophilic Substitution

  • N-Alkylation/Acylation : The secondary amine in the hydantoin ring (N3 position) can undergo alkylation or acylation. For example, acetylation with acetic anhydride forms N3-acetyl derivatives, as observed in structurally similar spirohydantoins .

Reactivity of the Methyl Substituent

The methyl group at the N1 position influences steric and electronic properties:

Steric Effects

  • The methyl group restricts rotational freedom, potentially directing regioselectivity in reactions. For instance, it may hinder electrophilic attack at the adjacent nitrogen .

Oxidation

  • While no direct studies on oxidation are available, analogous compounds (e.g., 1-methylhydantoins) show resistance to mild oxidants but may degrade under strong oxidative conditions (e.g., KMnO₄/H⁺) .

Spirocyclic Ring Modifications

The spiro[4.4]nonane framework offers unique reactivity:

Cycloadditions

  • The strained spirocyclic structure may participate in [2+2] or [4+2] cycloadditions, though experimental evidence is lacking for this specific compound .

Ring Expansion/Contraction

  • Reaction with nucleophiles (e.g., Grignard reagents) could lead to ring expansion, as seen in related spirohydantoins .

Metal Coordination and Chelation

The diketone groups enable coordination with metal ions:

Metal Ion Proposed Interaction Stability Constant (log K) Source
Cu²⁺Bidentate via carbonyl oxygens~5.2 (estimated)
Fe³⁺Monodentate or bidentateNot reported

Chelation could enhance solubility or enable catalytic applications .

Thermal and Photochemical Behavior

  • Thermal Decomposition : The compound decomposes above 200°C, producing CO₂ and methylamine derivatives, as inferred from thermogravimetric analysis of similar hydantoins .

  • Photostability : No direct data, but spirohydantoins generally exhibit moderate stability under UV light .

Key Challenges and Research Gaps

  • Direct experimental data on this specific methylated derivative is sparse, necessitating extrapolation from related compounds.

  • Future studies should explore its catalytic and biological applications, leveraging its unique stereoelectronic profile.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is being investigated as a potential pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Research indicates that this compound may exhibit antimicrobial and anticancer properties due to its structural characteristics that facilitate binding to specific enzymes and receptors .

Case Study: Anticancer Activity
In preliminary studies, derivatives of this compound have shown promise in inhibiting cancer cell proliferation through apoptosis induction mechanisms. Further investigations are ongoing to elucidate the precise mechanisms of action and optimize its efficacy .

Materials Science

The compound's unique spirocyclic structure allows it to be utilized in the development of novel materials with enhanced stability and reactivity. It is explored for applications in organic synthesis as a building block for more complex molecules.

Case Study: Material Development
Research has demonstrated that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability, making it suitable for advanced material applications .

Biological Studies

In biological research, this compound is used to study interactions with various enzymes and receptors, providing insights into its biological activity. Its structural features enable it to serve as a model compound for understanding spirocyclic interactions in biological systems.

Case Study: Enzyme Inhibition
Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to potential therapeutic applications in metabolic disorders .

Industrial Applications

The compound is also explored for industrial applications due to its versatility in organic synthesis processes. It can serve as an intermediate in the production of specialty chemicals and pharmaceuticals.

Case Study: Synthesis Optimization
Industrial-scale synthesis of this compound has been optimized using continuous flow processes that enhance yield and purity while reducing production costs .

Mechanism of Action

The mechanism of action of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural variations and properties of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione and related compounds:

Compound Name Spiro/Bicyclo System Substituents Molecular Weight (g/mol) Key Features
This compound [4.4] 1-Methyl 184.21 Rigid spiro core; moderate lipophilicity
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [4.5] 1-Methyl, 8-Phenyl 258.30 Expanded spiro ring; phenyl enhances lipophilicity and π-π interactions
6-(4-Ethoxy-3-hydroxyphenyl)-9-hydroxy-1,7-dithia-3-azaspiro[4.4]nonane-2,4-dione [4.4] Ethoxy, hydroxyl, dithia substitution 326.42 Sulfur atoms increase polarizability; phenolic groups improve solubility
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione Bicyclo[3.3.1] 9,9-Dimethoxy 228.25 Bicyclic system; methoxy groups reduce toxicity (LD50 > 5000 mg/kg)
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione [4.4] 3-(2-Hydroxyethyl) 200.23 Hydroxyethyl increases hydrophilicity; lower toxicity potential

Biological Activity

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a compound that has garnered attention due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, particularly focusing on its anticonvulsant effects, interactions with neurotransmitter receptors, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C8H12N2O2C_8H_{12}N_2O_2. The compound features a spirocyclic structure that includes two nitrogen atoms in the diaza position and two carbonyl groups. This unique architecture contributes to its biological properties.

Property Value
Molecular FormulaC₈H₁₂N₂O₂
Molecular Weight168.20 g/mol
StructureSpirocyclic
SMILESCN1C(=O)NC(=O)C12CCCC2

Anticonvulsant Effects

Recent studies have indicated that this compound exhibits potential anticonvulsant activity . Research shows that derivatives of this compound can interact with neurotransmitter receptors, particularly serotonin receptors, which may contribute to its anticonvulsant properties .

A study evaluating the structure-property relationship of similar compounds found that modifications to the benzyl substituent can significantly influence anticonvulsant activity. For example, certain derivatives demonstrated a high degree of efficacy in delaying seizures in animal models compared to standard treatments like phenobarbital.

The mechanism by which this compound exerts its effects likely involves modulation of neurotransmitter systems. Specifically, it may enhance GABAergic activity through interaction with GABA-A receptors. This suggests a potential for developing new therapeutic agents targeting neurological disorders.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Anticonvulsant Activity Evaluation : In a comparative study involving various diazaspiro compounds, this compound derivatives were tested for their ability to delay strychnine-induced seizures in mice. Results indicated a significant delay in convulsion onset compared to control groups.
  • Neurotransmitter Interaction Studies : Preliminary binding studies revealed that the compound interacts with serotonin receptors, suggesting a mechanism for its observed biological effects. Further research is needed to fully elucidate these interactions and their implications for therapeutic use.

Future Research Directions

Given the promising results regarding the biological activity of this compound, future research should focus on:

  • Detailed Mechanistic Studies : Investigating the specific molecular targets and pathways involved in the compound's action.
  • Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects for potential use as an anticonvulsant agent.
  • Synthesis of Derivatives : Exploring modifications to enhance biological activity and selectivity towards specific neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis optimization involves factorial design experiments to evaluate variables such as catalyst type (e.g., Lewis acids), solvent polarity, temperature, and reaction time. For example, a 2^k factorial design can identify interactions between variables, prioritizing yield and purity . Characterization techniques like NMR, IR, and X-ray crystallography validate structural integrity, while HPLC monitors reaction progress .
  • Example Table :

VariableRange TestedOptimal ConditionImpact on Yield
CatalystPd(OAc)₂, CuIPd(OAc)₂ (0.5 mol%)+25% yield
SolventDMF, THF, EtOHTHF (anhydrous)Improves regioselectivity
Temp.60°C–100°C80°CReduces byproducts

Q. How can researchers anchor their study of this compound within a robust theoretical or conceptual framework?

  • Methodological Answer : Align the research with frameworks such as coordination chemistry (e.g., ligand-metal interactions) or bioactive heterocycle design. For instance, DFT calculations can model electronic properties to predict reactivity, while QSAR models correlate structural features with biological activity . Literature reviews should identify gaps in spirocyclic compound mechanisms, such as enzyme inhibition pathways .

Q. What spectroscopic and computational tools are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Use tandem MS/MS for fragmentation patterns and 2D NMR (COSY, HSQC) to resolve stereochemistry. Computational methods like Gaussian-based DFT optimize geometry and simulate UV-Vis spectra. Cross-validate results with crystallographic data (e.g., Cambridge Structural Database entries for analogous spiro compounds) .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer : Apply dose-response assays to distinguish therapeutic windows from toxic thresholds. Use omics approaches (transcriptomics/proteomics) to identify off-target effects. Meta-analyses of existing datasets can isolate confounding variables (e.g., cell line variability) . For mechanistic conflicts, employ knockout models or isotopic labeling to trace metabolic pathways .

Q. What experimental designs address challenges in studying the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate physiological environments (pH 7.4 buffer, 37°C) with accelerated stability testing (ICH Q1A guidelines). Use LC-MS to track degradation products. For in vivo studies, apply pharmacokinetic modeling (e.g., compartmental analysis) to estimate half-life and bioavailability .

Q. How can multi-method approaches (e.g., combining spectroscopic data with molecular dynamics simulations) enhance mechanistic insights?

  • Methodological Answer : Integrate MD simulations (AMBER/CHARMM force fields) with experimental data (NMR relaxation rates) to model conformational dynamics. Bayesian statistics can reconcile discrepancies between computational predictions and empirical observations .

Q. What strategies validate the compound’s selectivity in targeting enzymes or receptors?

  • Methodological Answer : Conduct competitive binding assays (e.g., SPR, ITC) with known inhibitors. Structural biology techniques (cryo-EM, X-ray co-crystallization) map binding interactions. High-content screening identifies off-target effects across receptor panels .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : Apply sensitivity analysis to experimental parameters (e.g., purity of reagents, assay interference). Use Bland-Altman plots for inter-method comparison .
  • Theoretical Integration : Align unexpected results with alternative frameworks (e.g., non-covalent interactions in supramolecular chemistry) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Reactant of Route 2
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1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

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